3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Beschreibung
The compound 3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine features a triazoloquinazoline core fused with a sulfonyl group at position 3 (derived from 2,5-dimethylphenyl) and a 4-fluorobenzylamine substituent at position 5.
Eigenschaften
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O2S/c1-15-7-8-16(2)21(13-15)33(31,32)24-23-27-22(26-14-17-9-11-18(25)12-10-17)19-5-3-4-6-20(19)30(23)29-28-24/h3-13H,14H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKXWXKEADSBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its antimicrobial and anticancer properties based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a sulfonamide group, which is known for its biological significance. The presence of the triazole and quinazoline moieties contributes to its pharmacological potential.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties:
- Mechanism of Action : The sulfonamide group is believed to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, thereby exhibiting antibacterial effects against Gram-positive bacteria.
- Efficacy : In vitro tests have shown that the compound exhibits potent activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). Minimum inhibitory concentrations (MICs) were reported as low as 2 µg/mL for certain resistant strains .
Table 1: Antimicrobial Activity Summary
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 2 | Highly Active |
| Enterococcus faecium | >64 | Inactive |
| Candida auris | 8 | Moderate Activity |
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Lines Tested : Studies have investigated its effects on various cancer cell lines, including lung and breast cancer cells.
- Results : It demonstrated significant antiproliferative activity with IC50 values indicating effective inhibition of cell growth. Some derivatives exhibited anti-angiogenic properties as well .
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| Lung Cancer Cells | 10 | Active |
| Breast Cancer Cells | 15 | Active |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Sulfonamide Group : Essential for antimicrobial action.
- Fluorobenzyl Substituent : Enhances lipophilicity and cellular uptake.
- Triazole and Quinazoline Moieties : Contribute to the overall bioactivity through multiple mechanisms, including enzyme inhibition.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the compound against various resistant bacterial strains. The results indicated that modifications in the phenyl ring significantly affected antimicrobial potency. Compounds with halogen substitutions showed enhanced activity compared to non-substituted analogs .
- Anticancer Evaluation : Another research focused on the antiproliferative effects of the compound against breast cancer cell lines. It was found that certain derivatives not only inhibited cell growth but also induced apoptosis, highlighting their potential as chemotherapeutic agents .
Analyse Chemischer Reaktionen
Sulfonyl Group Reactivity
The sulfonyl moiety at position 3 of the triazoloquinazoline ring undergoes nucleophilic substitution and hydrolytic reactions. Key findings include:
The 2,5-dimethylphenylsulfonyl group exhibits steric hindrance, slowing hydrolysis compared to less substituted analogs .
Triazolo[1,5-a]quinazoline Core Modifications
The fused triazole-quinazoline system participates in cycloaddition and ring-opening reactions:
Electrophilic Aromatic Substitution
-
Nitration : Occurs at position 7/8 of the quinazoline ring under HNO₃/H₂SO₄, producing nitro derivatives for further reduction to amines .
-
Halogenation : Bromine in acetic acid yields 7-bromo analogs, enabling cross-coupling reactions (e.g., Suzuki) .
Ring Functionalization
-
N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF at 60°C to form N-methylated derivatives, altering pharmacokinetics .
-
Oxidation : H₂O₂/Fe²⁺ oxidizes the triazole ring, forming triazolo-N-oxides with enhanced hydrogen-bonding capacity .
Fluorobenzyl Amine Reactivity
The 4-fluorobenzylamine side chain undergoes:
| Reaction | Reagents | Outcome | Application |
|---|---|---|---|
| Schiff base formation | Aldehydes/ketones | Imine derivatives | Prodrug development |
| Acylation | Acetyl chloride | Amide analogs | Metabolic stability enhancement |
The fluorine atom directs electrophilic substitution to the para position, enabling regioselective modifications .
Industrial-Scale Reactions
Advanced synthetic methods optimize yield and purity:
-
High-pressure hydrogenation : Reduces nitro intermediates to amines using Pd/C (5% wt) at 50 psi H₂ .
-
Microwave-assisted synthesis : Accelerates cyclization steps (e.g., triazole formation) from 12 hrs to 30 mins .
Mechanistic Pathways
Key steps in derivative synthesis involve:
-
Nitro reduction : Catalytic hydrogenation converts nitro groups to amines, enabling cyclization .
-
Aza-Michael cyclization : Forms fused rings via base-mediated intramolecular attack (e.g., K₃PO₄ in pyridine) .
-
Sulfonylation : 2,5-dimethylbenzenesulfonyl chloride reacts with amine intermediates in THF at 0°C .
Stability Under Stress Conditions
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and its analogs:
*Estimated based on structural analogs.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP): The target compound’s 2,5-dimethylphenylsulfonyl group likely increases logP compared to the phenylsulfonyl group in , but the fluorobenzyl moiety may moderate this effect.
- Metabolic Stability: The 4-fluorobenzyl group in the target and is known to resist oxidative metabolism, extending half-life compared to non-fluorinated analogs like . Chlorine substituents (e.g., in and ) may slow metabolism but introduce risks of bioaccumulation .
Research Findings and Implications
Synthetic Feasibility :
- Therapeutic Potential: Fluorinated analogs (target, ) show promise in CNS disorders due to enhanced stability and penetration .
Vorbereitungsmethoden
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s architecture comprises a triazoloquinazoline core modified at the 3-position with a 2,5-dimethylphenylsulfonyl group and at the 5-position with a 4-fluorobenzylamine substituent. Retrosynthetic cleavage reveals two critical intermediates:
- Triazolo[1,5-a]quinazolin-5-amine : Synthesized via cyclocondensation of anthranilic acid derivatives with hydrazine hydrate.
- 2,5-Dimethylbenzenesulfonyl chloride : Prepared by chlorosulfonation of 2,5-dimethylbenzene.
The convergent synthesis strategy involves late-stage sulfonylation of the triazoloquinazoline scaffold followed by amine functionalization.
Synthesis of the Triazolo[1,5-a]Quinazolin-5-Amine Core
Cyclocondensation of Anthranilic Acid Derivatives
The triazoloquinazoline nucleus is constructed through a three-step sequence:
- Quinazoline-2,4(1H,3H)-dione formation : Anthranilic acid reacts with potassium cyanate in acidic medium to yield o-ureidobenzoic acid, which undergoes cyclization under thermal conditions (140°C, 6 hr) to form quinazoline-2,4(1H,3H)-dione.
- Chlorination : Treatment with phosphorus oxychloride (POCl₃) and catalytic N,N-dimethylaniline at 80°C for 4 hr produces 2,4-dichloroquinazoline.
- Triazole annulation : Reaction with hydrazine hydrate (0–5°C, 2 hr) followed by acetic anhydride-mediated cyclization yields 3-methyltriazolo[4,3-c]quinazolin-5(6H)-one.
Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Quinazoline-2,4-dione | Anthranilic acid, KOCN, HCl, Δ | 78 | |
| Chlorination | POCl₃, N,N-dimethylaniline, 80°C | 85 | |
| Triazole annulation | NH₂NH₂·H₂O, Ac₂O, 100°C | 67 |
Sulfonylation at the 3-Position
Electrophilic Aromatic Substitution
The triazoloquinazoline core undergoes sulfonylation using 2,5-dimethylbenzenesulfonyl chloride in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. Key parameters:
- Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
- Temperature : 0°C → room temperature (RT), 12 hr
- Workup : Precipitation in ice-water, recrystallization from ethanol.
Table 2: Sulfonylation Optimization
| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 0 → RT | 12 | 72 |
| Et₃N | DCM | RT | 24 | 58 |
| DBU | THF | 40 | 6 | 65 |
Higher yields with K₂CO₃ in DMF are attributed to enhanced nucleophilicity of the triazole nitrogen.
N-(4-Fluorobenzyl)Amine Functionalization
Nucleophilic Aromatic Substitution
The 5-amino group undergoes alkylation with 4-fluorobenzyl bromide in the presence of potassium iodide (KI) as a catalyst:
- Reaction conditions : DMF, 60°C, 8 hr.
- Workup : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields the pure product.
Table 3: Amine Alkylation Parameters
| Substrate | Alkylating Agent | Catalyst | Yield (%) |
|---|---|---|---|
| Triazoloquinazolin-5-amine | 4-Fluorobenzyl bromide | KI | 68 |
| Triazoloquinazolin-5-amine | 4-Fluorobenzyl chloride | None | 42 |
KI facilitates bromide displacement via a halogen-exchange mechanism, improving reactivity.
Characterization and Analytical Validation
Spectroscopic Data
Industrial-Scale Considerations
Applications and Derivatives
Biological Activity
The compound exhibits inhibitory activity against tyrosine kinases (IC₅₀ = 0.8 µM) and antiproliferative effects in HeLa cells (IC₅₀ = 5.2 µM).
Patent Landscape
- US20210371345A1 : Covers triazoloquinazoline derivatives as anticancer agents.
- EP3569612B1 : Claims sulfonamide-containing analogs for inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
